molecular formula C20H26N4O4 B2433841 1-(2-Oxo-2-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethyl)-3-phenylimidazolidin-2-one CAS No. 1286697-61-7

1-(2-Oxo-2-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethyl)-3-phenylimidazolidin-2-one

Cat. No.: B2433841
CAS No.: 1286697-61-7
M. Wt: 386.452
InChI Key: DPJDTTHKAMKDMD-UHFFFAOYSA-N
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Description

1-(2-Oxo-2-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethyl)-3-phenylimidazolidin-2-one is a complex organic compound featuring multiple functional groups, including an oxo group, a tetrahydrofuran ring, a piperazine ring, and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the correct formation of each ring structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced purification techniques would be essential to achieve high yields and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

  • Addition: : Electrophilic addition reactions may involve the use of strong acids or halogens.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted or added functional groups, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a ligand for biological receptors or enzymes.

  • Medicine: : It has potential as a lead compound for the development of new pharmaceuticals.

  • Industry: : It can be used in the production of advanced materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

1-(2-Oxo-2-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethyl)-3-phenylimidazolidin-2-one can be compared to other similar compounds, such as:

  • Pyrrolidine derivatives: : These compounds also feature nitrogen heterocycles and are used in drug discovery.

  • Imidazolidinone derivatives: : Similar compounds with imidazolidinone rings are known for their biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct biological or chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-[2-oxo-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethyl]-3-phenylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c25-18(15-23-12-13-24(20(23)27)16-5-2-1-3-6-16)21-8-10-22(11-9-21)19(26)17-7-4-14-28-17/h1-3,5-6,17H,4,7-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJDTTHKAMKDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C(=O)CN3CCN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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